Acetyl simvastatin

Description

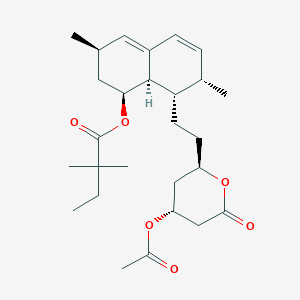

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-acetyloxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O6/c1-7-27(5,6)26(30)33-23-13-16(2)12-19-9-8-17(3)22(25(19)23)11-10-20-14-21(31-18(4)28)15-24(29)32-20/h8-9,12,16-17,20-23,25H,7,10-11,13-15H2,1-6H3/t16-,17-,20+,21+,22-,23-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVWRJDVJRNCPE-BIKFJBPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163099 | |

| Record name | Acetyl simvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145576-25-6 | |

| Record name | Acetyl simvastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145576256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl simvastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14648 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetyl simvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETYL SIMVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/171OXS3HEK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Structure and Properties

Acetyl simvastatin (B1681759) possesses the molecular formula C₂₇H₄₀O₆. nih.govchemsrc.comdrugbank.comechemi.comnih.govbiosynth.comsigmaaldrich.comusp.org Its molecular weight is approximately 460.6 g/mol . nih.govchemsrc.comdrugbank.combiosynth.comsigmaaldrich.com The compound is also known by several synonyms, including 4'-Acetylsimvastatin, Simvastatin acetate (B1210297), and Simvastatin acetate ester. nih.govdrugbank.comechemi.combiosynth.comsigmaaldrich.com It is assigned the CAS number 145576-25-6. nih.govechemi.combiosynth.comsigmaaldrich.comusp.org

The IUPAC name for Acetyl simvastatin is [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-acetyloxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate. nih.gov Its chemical structure features a hexahydronaphthalene (B12109599) ring system and a modified hexahydro-2H-pyran-2-one ring, with an acetyl group attached. nih.govnih.govbiosynth.comuni.lu

Key physical and chemical properties reported for this compound include:

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₀O₆ | nih.govchemsrc.comdrugbank.comechemi.comnih.govbiosynth.comsigmaaldrich.comusp.org |

| Molecular Weight | 460.6 g/mol | nih.govchemsrc.comdrugbank.combiosynth.comsigmaaldrich.com |

| CAS Number | 145576-25-6 | nih.govechemi.combiosynth.comsigmaaldrich.comusp.org |

| XLogP3 | 5.3 or 5.31 | nih.govchemsrc.comechemi.com |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | chemsrc.comechemi.com |

| Boiling Point | 575.2 ± 50.0 °C at 760 mmHg (Predicted) | chemsrc.comechemi.com |

| Flash Point | 243.2 ± 30.2 °C (Predicted) | chemsrc.comechemi.com |

| Topological Polar Surface Area (PSA) | 78.9 Ų or 78.90000 | nih.govchemsrc.comechemi.com |

| Rotatable Bond Count | 9 | drugbank.comechemi.com |

Occurrence and Significance

Acetyl simvastatin (B1681759) is recognized as an impurity that can be present in Simvastatin. echemi.combiosynth.com It is sometimes referred to as Simvastatin specified impurity B in pharmacopoeial standards. nih.govbiosynth.com Its presence can arise during the synthesis or manufacturing process of Simvastatin. biosynth.com Various impurities, including acetylated forms, can be generated during the synthesis of statins like Simvastatin, which is often derived from the fermentation product lovastatin. mdpi.comnih.govnaturalspublishing.com

Preclinical and Mechanistic Studies of Acetyl Simvastatin and Simvastatin in Disease Models

Identification and Control

Regulatory bodies require the identification and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products. As such, analytical methods are developed and validated to detect and quantify acetyl simvastatin (B1681759) in simvastatin samples. Its presence is often a result of the synthetic route used for simvastatin production. google.com

Induction of Apoptosis in Cancer Cell Lines (e.g., Glioblastoma Multiforme)

Research Findings

Research has focused on developing robust analytical methods to separate and quantify acetyl simvastatin from simvastatin and other related impurities. These studies are essential for ensuring the quality and purity of simvastatin products. The synthesis of this compound as a reference standard is also a key area of research to support these analytical efforts. fda.gov

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

Research into novel synthetic pathways for this compound and related compounds is moving towards greener and more efficient methods. Traditional chemical synthesis of simvastatin can involve multiple steps and hazardous reagents, generating substantial waste. gordon.edu Biocatalytic processes utilizing enzymes, such as engineered acyltransferases, offer a promising avenue for greener synthesis. For instance, enzymatic synthesis of simvastatin from monacolin J has been demonstrated as a more environmentally friendly approach, operating at ambient temperature and atmospheric pressure with water as a solvent. gordon.eduacs.orgnih.gov Such biocatalytic methods can be highly regioselective, potentially obviating the need for protection and deprotection steps required in chemical synthesis. gordon.edunih.gov Future research could focus on developing similar efficient biocatalytic routes specifically for this compound, optimizing enzyme activity and stability for large-scale production. acs.orgnih.gov The development of continuous biosynthesis processes in packed-bed reactors using immobilized enzymes also represents a significant step towards sustainable manufacturing with improved green chemistry metrics like reaction mass efficiency and atom economy. acs.org

Advanced Mechanistic Studies on Pleiotropic Effects and Off-Target Interactions

While statins are primarily known for their lipid-lowering effects via HMG-CoA reductase inhibition, they also exhibit a range of pleiotropic effects, which are cholesterol-independent beneficial actions. drugbank.comd-nb.infomdpi.comnih.gov These effects include improving endothelial function, reducing oxidative stress and inflammation, and inhibiting thrombogenic responses. drugbank.comd-nb.info Research on simvastatin has shown its involvement in modulating various signaling pathways, such as Rho/ROCK, PI3K/Akt, and NF-κB pathways, which contribute to its pleiotropic actions. d-nb.infonih.govnih.gov Future mechanistic studies on this compound could investigate if it shares similar pleiotropic effects and explore the specific molecular mechanisms and signaling pathways it influences. Understanding the off-target interactions of this compound is also crucial to predict potential side effects and improve its safety profile. mdpi.comnih.govaxcelead-us.com Research into the physicochemical properties, such as lipophilicity, and their impact on interactions with off-target sites, like phospholipid membranes, can provide insights into the mechanisms underlying pleiotropic effects and potential adverse reactions. mdpi.com Studies have also investigated the interaction of simvastatin with other proteins and enzymes beyond HMG-CoA reductase, such as acetyl CoA carboxylase (ACC), which plays a role in lipid metabolism and neuritogenesis. plos.org Further research could explore if this compound similarly interacts with ACC and other proteins, contributing to its biological activities.

Development of this compound Analogues with Enhanced Biological Activities

The development of analogues of simvastatin with improved pharmacokinetic profiles and enhanced biological activities is an ongoing area of research. exo-ricerca.it Given that this compound is a derivative of simvastatin, future research could focus on designing and synthesizing novel this compound analogues. These efforts could aim to modify the structure of this compound to improve its potency, selectivity, bioavailability, or introduce new therapeutic properties. exo-ricerca.it For example, computational approaches can be used to design prodrugs with enhanced bioavailability or targeted delivery. exo-ricerca.it Exploring modifications to the acetyl group or other parts of the molecule might lead to analogues with altered interactions with biological targets or improved stability and distribution in the body. The goal would be to develop compounds with potentially fewer side effects and more pronounced desired effects compared to the parent compound.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Research

The integration of 'omics' technologies, such as metabolomics and proteomics, holds significant potential for advancing research on this compound. axcelead-us.commdpi.comf1000research.comnih.gov Metabolomics, the study of the complete set of metabolites in a biological sample, can provide insights into the metabolic pathways affected by this compound treatment. mdpi.comnih.govresearchgate.net This can help in identifying biomarkers of response, understanding the drug's impact on cellular metabolism, and uncovering previously unknown effects. axcelead-us.comnih.govresearchgate.net Proteomics, the large-scale study of proteins, can reveal how this compound affects protein expression levels, post-translational modifications, and protein-protein interactions. mdpi.comf1000research.comnih.gov Integrating data from metabolomics and proteomics can provide a more comprehensive understanding of the complex biological responses to this compound, linking changes at the molecular level to observed phenotypic effects. mdpi.comf1000research.comnih.gov These integrated 'multi-omics' approaches can help in decoding mechanisms of action, identifying off-target effects, and stratifying patient subtypes for personalized medicine approaches in the future. axcelead-us.commdpi.comnih.gov Studies on simvastatin have already utilized metabolomics to evaluate its global effects on intermediary metabolism and identify a comprehensive metabolic signature. researchgate.net Similar studies on this compound would be valuable.

Computational Chemistry and Molecular Modeling for Drug Design and Mechanism Prediction

Computational chemistry and molecular modeling techniques are powerful tools that can significantly accelerate the research and development of this compound. frontiersin.orgresearchgate.netschrodinger.com These methods can be used for various purposes, including predicting the compound's physicochemical properties, simulating its interactions with biological targets (like enzymes and receptors), and designing novel analogues with desired characteristics. frontiersin.orgresearchgate.netschrodinger.com Molecular docking and dynamics simulations can provide detailed insights into how this compound binds to its targets and the resulting conformational changes. frontiersin.orgresearchgate.net Quantitative structure-activity relationship (QSAR) modeling can help establish relationships between the chemical structure of this compound and its analogues and their biological activities, guiding the design of more potent compounds. researchgate.net Furthermore, computational approaches can be employed to predict pharmacokinetic and toxicological properties, reducing the need for extensive experimental testing. frontiersin.orgresearchgate.net In silico studies, such as those using docking programs to evaluate interactions with enzymes like HMG-CoA reductase, can provide valuable preliminary data on the potential efficacy and binding mechanisms of this compound. researchgate.net Computationally guided synthesis planning can also aid in developing efficient and green synthetic routes. frontiersin.org

Conclusion

Acetyl simvastatin (B1681759) is a chemical compound characterized as an acetylated derivative and a known impurity of Simvastatin. Its chemical structure and basic physical properties have been documented. While its primary significance lies in the context of Simvastatin production and purity, limited information suggests potential biochemical interactions related to the HMG-CoA reductase pathway, similar to its parent compound.

Q & A

Q. How should researchers address discrepancies between preclinical efficacy and clinical trial outcomes for this compound?

- Methodological Answer : Reconcile findings by analyzing species-specific differences in drug metabolism (e.g., murine vs. human CYP450 activity). Use translational biomarkers (e.g., PCSK9 levels) to bridge preclinical and clinical data. Publish negative results to avoid publication bias .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.